XR8-89

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

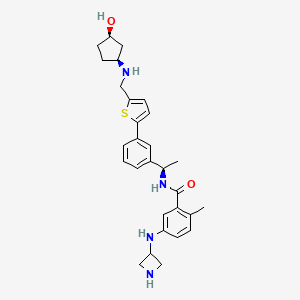

C29H36N4O2S |

|---|---|

Peso molecular |

504.7 g/mol |

Nombre IUPAC |

5-(azetidin-3-ylamino)-N-[(1R)-1-[3-[5-[[[(1S,3R)-3-hydroxycyclopentyl]amino]methyl]thiophen-2-yl]phenyl]ethyl]-2-methylbenzamide |

InChI |

InChI=1S/C29H36N4O2S/c1-18-6-7-23(33-24-15-30-16-24)14-27(18)29(35)32-19(2)20-4-3-5-21(12-20)28-11-10-26(36-28)17-31-22-8-9-25(34)13-22/h3-7,10-12,14,19,22,24-25,30-31,33-34H,8-9,13,15-17H2,1-2H3,(H,32,35)/t19-,22+,25-/m1/s1 |

Clave InChI |

IGVYCVBUHQMNRZ-RZTXVSJASA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)NC2CNC2)C(=O)N[C@H](C)C3=CC=CC(=C3)C4=CC=C(S4)CN[C@H]5CC[C@H](C5)O |

SMILES canónico |

CC1=C(C=C(C=C1)NC2CNC2)C(=O)NC(C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCC(C5)O |

Origen del producto |

United States |

Foundational & Exploratory

XR8-89: A Deep Dive into its Mechanism of Action Against SARS-CoV-2 PLpro

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the mechanism of action of XR8-89, a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral therapeutics.[1][2] this compound has emerged as a significant lead compound in the development of novel COVID-19 treatments.

Quantitative Inhibitory and Antiviral Activity

This compound demonstrates potent inhibition of SARS-CoV-2 PLpro and robust antiviral activity in various cell-based models. The following tables summarize the key quantitative data available for this compound and related compounds for comparative analysis.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro

| Compound | IC50 (nM) | Binding Affinity (KD) | Reference |

| This compound | 113 | Not explicitly stated, but noted for high affinity | [3] |

| GRL0617 | 1600 | - | [4] |

| XR8-23 | - | - | [3] |

| XR8-24 | - | - |

Table 2: Antiviral Activity against SARS-CoV-2

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| This compound | Vero E6 | Plaque Reduction | Potent activity observed from 0.156 to 20 µM | |

| This compound | A549-hACE2 | RT-qPCR (Virus Yield Reduction) | Low micromolar potency | |

| GRL0617 | Vero E6 | Plaque Reduction | Less potent than this compound | |

| GRL0617 | A549-hACE2 | RT-qPCR (Virus Yield Reduction) | > 20 | |

| XR8-23 | Vero E6 | Plaque Reduction | Significant effect at 1.3 µM | |

| XR8-24 | Vero E6 | Plaque Reduction | Significant effect at 1.3 µM |

Mechanism of Action: Allosteric Inhibition via the BL2 Groove

Unlike inhibitors that target the active site, this compound employs a novel allosteric mechanism. Co-crystal structures reveal that this compound binds to a region known as the "blocking loop 2" (BL2) groove, which is distal from the catalytic cysteine residue of PLpro. This binding event induces and stabilizes a conformational change in the BL2 loop, effectively blocking the binding of both viral polyprotein and host ubiquitin/ISG15 substrates to the active site. This non-covalent interaction is characterized by a slow off-rate, contributing to its high potency.

The binding of this compound to the BL2 groove involves key interactions. For instance, the azetidine ring of this compound extends into a specific site (Site I) and engages in an electrostatic interaction with Glu168. This unique mechanism of action, targeting a less conserved allosteric site, may offer advantages in overcoming potential resistance mutations in the active site.

Caption: Mechanism of this compound action on SARS-CoV-2 PLpro.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PLpro Enzymatic Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of PLpro using a fluorogenic substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Fluorogenic substrate (e.g., Ubiquitin-AMC or ISG15-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the PLpro enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the association (on-rate) and dissociation (off-rate) kinetics of the inhibitor binding to PLpro, from which the binding affinity (KD) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant SARS-CoV-2 PLpro

-

Test compounds (e.g., this compound)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the PLpro enzyme onto the surface of the sensor chip.

-

Prepare a series of concentrations of the test compound in running buffer.

-

Inject the different concentrations of the test compound over the immobilized PLpro surface and a reference surface (without PLpro).

-

Monitor the change in the SPR signal (response units) over time to measure association.

-

After the association phase, flow running buffer over the chip to measure dissociation.

-

Regenerate the sensor chip surface between different compound injections if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SARS-CoV-2 Plaque Reduction Assay

This assay determines the antiviral efficacy of a compound by measuring the reduction in viral plaque formation in infected cells.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Test compounds (e.g., this compound)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known multiplicity of infection (MOI) of SARS-CoV-2 for 1 hour.

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing serial dilutions of the test compound.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix the cells (e.g., with 4% formaldehyde).

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each compound concentration compared to the untreated virus control to determine the EC50 value.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a promising class of non-covalent, allosteric inhibitors of SARS-CoV-2 PLpro. Its unique mechanism of action, targeting the BL2 groove to block substrate access to the active site, provides a strong rationale for its further development as a potential therapeutic for COVID-19. The potent enzymatic inhibition and significant antiviral activity demonstrated in preclinical models underscore its potential to both inhibit viral replication and mitigate the virus's ability to evade the host immune system. The experimental protocols detailed herein provide a framework for the continued investigation and optimization of this and similar compounds.

References

XR8-89: A Potent Inhibitor of SARS-CoV-2 Papain-like Protease (PLpro)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of XR8-89 against the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. The document details the biochemical potency of this compound, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action within the context of viral replication and host immune response.

Quantitative Inhibitory Activity

This compound has been identified as a highly potent inhibitor of SARS-CoV-2 PLpro. Its half-maximal inhibitory concentration (IC50) has been determined through biochemical assays, demonstrating significant potential for antiviral development. For comparative purposes, the IC50 value of GRL-0617, another notable PLpro inhibitor, is also presented.

| Compound | Target | IC50 Value (µM) | Assay Type |

| This compound | SARS-CoV-2 PLpro | 0.1 (± 0.03) | Biochemical |

| GRL-0617 | SARS-CoV-2 PLpro | 2.3 (± 0.5) | Biochemical |

Mechanism of Action: Interference with Viral Replication and Host Immunity

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of SARS-CoV-2 PLpro. This protease plays a dual role in the viral life cycle:

-

Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein pp1a and pp1ab at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3). These proteins are essential components of the viral replication and transcription complex. By inhibiting this process, this compound halts the maturation of the viral replication machinery.

-

Evasion of Host Innate Immunity: SARS-CoV-2 PLpro also exhibits deubiquitinating (DUB) and deISGylating activities. It removes ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host cell proteins. These modifications are crucial for signaling pathways that trigger the host's antiviral immune response, such as the type I interferon pathway. By cleaving these modifications, PLpro effectively dampens the host's ability to fight the infection. This compound, by inhibiting PLpro, is expected to restore this host immune response.

The binding of this compound to PLpro induces conformational changes in the enzyme, particularly in the flexible BL2 loop, which allosterically inhibits its catalytic function.

Experimental Protocols

The determination of the IC50 value of this compound against SARS-CoV-2 PLpro can be achieved through various biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

Biochemical Assay: Förster Resonance Energy Transfer (FRET)-based Protease Assay

This assay measures the cleavage of a synthetic peptide substrate containing a FRET pair. Cleavage of the substrate by PLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant purified SARS-CoV-2 PLpro

-

FRET peptide substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add a solution of SARS-CoV-2 PLpro (e.g., final concentration of 50 nM) to each well.

-

Add the diluted this compound or control (DMSO vehicle) to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., final concentration of 10 µM).

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl/Edans pair) in kinetic mode at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes).

-

The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: Reporter Gene Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing the activity of PLpro within a cellular environment. A common approach is to use a reporter system where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is dependent on PLpro activity.

Principle: A fusion protein is engineered consisting of a reporter protein (e.g., FlipGFP) flanked by PLpro cleavage sites. In the absence of an inhibitor, PLpro expressed in the same cells will cleave the fusion protein, leading to a measurable change in the reporter signal (e.g., fluorescence). An effective inhibitor like this compound will prevent this cleavage and restore the original reporter signal.

Materials:

-

A suitable human cell line (e.g., HEK293T)

-

Expression plasmids for:

-

SARS-CoV-2 PLpro

-

PLpro-cleavable reporter construct (e.g., FlipGFP-based)

-

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound (or other test compounds) dissolved in DMSO

-

96-well clear-bottom black plates

-

Plate reader capable of measuring the reporter signal (e.g., fluorescence or luminescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the PLpro expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

After transfection (e.g., 6-8 hours), remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Measure the reporter signal using a plate reader.

-

Normalize the reporter signal to cell viability if necessary (e.g., using a parallel assay like CellTiter-Glo).

-

Plot the reporter signal (or percentage of inhibition) against the logarithm of the this compound concentration.

-

Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the biochemical and cellular activity of this compound against SARS-CoV-2 PLpro. The detailed protocols and diagrams serve as a resource for researchers engaged in the discovery and development of novel antiviral therapeutics targeting this essential viral enzyme.

XR8-89: A Potent Non-Covalent Inhibitor of SARS-CoV-2 Papain-Like Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis precipitated by the COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 papain-like protease (PLpro) has emerged as a critical target for drug development due to its essential roles in viral replication and the dysregulation of the host's innate immune response. This technical guide provides a comprehensive overview of XR8-89, a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. This document details the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the in vitro and cell-based assessment of this class of inhibitors. Furthermore, it presents a generalized synthesis scheme for the 2-phenylthiophene scaffold to which this compound belongs and discusses the current landscape of in vivo evaluation for non-covalent PLpro inhibitors.

Introduction to SARS-CoV-2 Papain-Like Protease (PLpro) as a Therapeutic Target

The SARS-CoV-2 genome encodes two essential cysteine proteases: the 3C-like protease (3CLpro or Mpro) and the papain-like protease (PLpro).[1] PLpro is a multifunctional enzyme responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3, which are crucial for the assembly of the viral replication and transcription complex.[1]

Beyond its role in viral polyprotein processing, PLpro possesses deubiquitinating (DUB) and deISGylating activity, cleaving ubiquitin and interferon-stimulated gene 15 (ISG15) from host cell proteins.[1] This activity allows the virus to evade the host's innate immune response, making PLpro an attractive dual-action target for antiviral therapy. Inhibition of PLpro is expected to not only block viral replication but also to restore the host's antiviral immune signaling.

This compound: A Potent 2-Phenylthiophene-Based PLpro Inhibitor

This compound is a member of a novel class of 2-phenylthiophene-based non-covalent inhibitors of SARS-CoV-2 PLpro.[1] Developed through structure-based drug design leveraging the GRL0617 scaffold, this compound exhibits potent inhibition of PLpro's enzymatic activity.

Mechanism of Action

This compound functions as a non-covalent inhibitor, binding to the active site of PLpro and inducing a significant conformational change in the flexible BL2 loop.[1] This induced-fit mechanism effectively blocks the binding of both viral and host protein substrates. The binding of this compound and its analogs engages a "BL2 groove," a shallow binding site distal from the catalytic cysteine, which contributes to their high potency and slow inhibitor off-rates.

Quantitative Inhibitory Data

The inhibitory potency of this compound and related compounds has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.

| Compound | Target | IC50 (µM) | Assay Substrate | Reference |

| This compound | SARS-CoV-2 PLpro | 0.1 | Z-RLRGG-AMC |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and related PLpro inhibitors.

In Vitro PLpro Inhibition Assay (Z-RLRGG-AMC)

This fluorescence-based assay measures the enzymatic activity of PLpro through the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Z-RLRGG-AMC substrate (e.g., from Bachem or Genscript)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100

-

This compound or other test compounds

-

384-well black, flat-bottom plates

-

Fluorescence plate reader with excitation/emission wavelengths of 360 nm/460 nm

Protocol:

-

Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

-

In a 384-well plate, add 40 µL of 50 nM PLpro in assay buffer to each well.

-

Add 0.1–1 µL of the diluted test compound to the respective wells. For control wells, add the corresponding volume of DMSO.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of 100 µM Z-RLRGG-AMC substrate to each well (final concentration of substrate will be lower depending on final volume).

-

Immediately measure the fluorescence signal at 360 nm (excitation) and 460 nm (emission) every 2 minutes for a total of 10 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction (RFU/min) for each well.

-

Normalize the data to the positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based PLpro Activity Assay (FlipGFP)

The FlipGFP assay is a reporter-based method to assess the intracellular target engagement of PLpro inhibitors in a BSL-2 setting.

Principle: A genetically encoded reporter, FlipGFP, is engineered to contain a PLpro cleavage site. In the absence of PLpro activity, the reporter is in a non-fluorescent state. Upon expression of PLpro, the cleavage of the recognition site induces a conformational change in FlipGFP, leading to green fluorescence. Inhibitors of PLpro will prevent this cleavage, resulting in a decrease in the fluorescent signal.

Materials:

-

HEK293T cells

-

FlipGFP-PLpro reporter plasmid

-

SARS-CoV-2 PLpro expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

Fluorescence microscope or plate reader

Protocol:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with serial dilutions of the test compound.

-

Incubate the cells for an additional 24 hours.

-

Measure the green fluorescence intensity using a fluorescence microscope or a plate reader.

-

Normalize the fluorescence signal to a control (e.g., co-transfection with an empty vector or a catalytically inactive PLpro mutant).

-

Calculate the percentage of inhibition and determine the EC50 value by plotting the inhibition against the compound concentration.

Antiviral Activity Assay in Caco-2 hACE2 Cells

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a relevant human cell line. Note: This assay must be performed in a BSL-3 facility.

Materials:

-

Caco-2 cells stably expressing human ACE2 (hACE2)

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Cell culture medium

-

Test compounds

-

Reagents for quantifying viral RNA (qRT-PCR) or infectious virus particles (plaque assay)

Protocol:

-

Seed Caco-2 hACE2 cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 2 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a 1-hour incubation to allow for viral entry, remove the inoculum and add fresh medium containing the test compound.

-

Incubate the plates for 48-72 hours.

-

Harvest the cell supernatant or cell lysate.

-

Quantify the viral load using either qRT-PCR to measure viral RNA levels or a plaque assay to determine the titer of infectious virus particles.

-

Calculate the percentage of viral inhibition relative to a vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Synthesis of 2-Phenylthiophene-Based PLpro Inhibitors

The synthesis of this compound and its analogs generally follows a convergent approach involving key chemical reactions such as reductive amination, amine coupling, and the Suzuki-Miyaura cross-coupling reaction. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for 2-phenylthiophene-based PLpro inhibitors.

Signaling Pathways and Experimental Workflows

PLpro's Role in Viral Replication and Immune Evasion

The following diagram illustrates the dual functions of SARS-CoV-2 PLpro in the viral life cycle and its interference with the host immune system.

Caption: Dual roles of PLpro and its inhibition by this compound.

Experimental Workflow for PLpro Inhibitor Evaluation

The logical flow for identifying and characterizing a novel PLpro inhibitor like this compound is depicted below.

Caption: Workflow for the evaluation of PLpro inhibitors.

In Vivo Studies: Current Status and Future Directions

While this compound itself has not been the subject of published in vivo studies, research on other non-covalent PLpro inhibitors provides valuable insights into the potential for this class of compounds. For instance, a compound designated as '10', belonging to the same chemical series as this compound, has demonstrated efficacy in a mouse model of SARS-CoV-2 infection. This compound exhibited significant accumulation in the lungs, a key site of SARS-CoV-2 infection, and was effective against several variants of the virus. These findings strongly support the continued development of non-covalent PLpro inhibitors as potential oral therapeutics for COVID-19. Future in vivo studies on this compound would be crucial to evaluate its pharmacokinetic properties, safety profile, and therapeutic efficacy in a relevant animal model.

Conclusion

This compound represents a significant advancement in the development of potent and specific inhibitors of SARS-CoV-2 PLpro. Its non-covalent mechanism of action, which involves inducing a conformational change in the BL2 loop, provides a strong basis for its inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the discovery of new PLpro inhibitors. While in vivo data for this compound is not yet available, the promising results from related compounds highlight the therapeutic potential of this inhibitor class. Further research, particularly in animal models, is warranted to fully elucidate the clinical utility of this compound as a treatment for COVID-19.

References

An In-depth Technical Guide to the Discovery and Synthesis of the XR8-89 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the rapid development of antiviral therapeutics. The viral papain-like protease (PLpro) has been identified as a critical enzyme for viral replication and a key player in the dysregulation of the host's innate immune response, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of XR8-89, a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. This compound belongs to a novel class of 2-phenylthiophene inhibitors designed to achieve high potency by leveraging binding cooperativity within the PLpro active site. This document details the mechanism of action, quantitative biochemical and cellular activity, and a comprehensive synthesis protocol for this compound, offering a valuable resource for researchers in the field of antiviral drug discovery.

Introduction

The SARS-CoV-2 papain-like protease (PLpro) is a cysteine protease encoded within the non-structural protein 3 (nsp3) of the viral genome. It plays a dual role in the viral life cycle: firstly, by cleaving the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex. Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activity, removing ubiquitin and ISG15 (interferon-stimulated gene 15) modifications from host proteins. This interference with the host's post-translational machinery helps the virus to evade the innate immune response, thereby facilitating viral proliferation.

The unique dual functionality of PLpro makes it an attractive target for antiviral drug development. Inhibitors of PLpro could not only block viral replication but also restore the host's antiviral immune signaling. The this compound compound emerged from a structure-guided drug design campaign aimed at developing potent and selective non-covalent inhibitors of SARS-CoV-2 PLpro.

Discovery of the 2-Phenylthiophene Inhibitor Series

The development of the XR8-series of compounds, including this compound, was based on the optimization of earlier naphthalene-based PLpro inhibitors like GRL-0617. The core design strategy focused on leveraging the cooperativity of multiple shallow binding sites on the surface of PLpro to enhance inhibitor potency. By replacing the naphthalene scaffold with a 2-phenylthiophene core, researchers aimed to improve interactions within the enzyme's active site.

A library of nearly 100 compounds was synthesized to explore the structure-activity relationship (SAR) of this new chemical series. This systematic approach led to the identification of several compounds with significantly improved inhibitory activity against SARS-CoV-2 PLpro. This compound was identified as a particularly potent inhibitor within this series, demonstrating the success of the binding cooperativity strategy.

Mechanism of Action

This compound is a non-covalent, reversible inhibitor of the SARS-CoV-2 PLpro. Its mechanism of action involves binding to the active site of the enzyme and inducing a significant conformational change, particularly in the flexible BL2 loop. This induced-fit mechanism effectively blocks the substrate from accessing the catalytic triad (Cys111-His272-Asp286), thereby inhibiting the protease activity.

The 2-phenylthiophene core of this compound makes crucial hydrophobic interactions within a sub-pocket of the active site, while other functional groups form key hydrogen bonds with residues such as Tyr268 and Gln269.[1] Molecular dynamics simulations have shown that the binding of this compound stabilizes a "closed" conformation of the BL2 loop, which is unfavorable for substrate binding and catalytic activity.[1]

Signaling Pathway of SARS-CoV-2 PLpro

Caption: SARS-CoV-2 PLpro's dual role in viral replication and host immune evasion, and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.1 µM | PLpro Enzymatic Assay (FRET) | [2] |

| EC50 | Not Publicly Available | Cellular Antiviral Assay | - |

| Ki | Not Publicly Available | Enzyme Kinetics | - |

Table 2: In Vitro ADMET and Physicochemical Properties of this compound (Predicted)

| Property | Value | Method |

| Molecular Weight | ~500 g/mol | Calculation |

| LogP | Not Available | Calculation |

| Aqueous Solubility | Not Available | Experimental/Predicted |

| Microsomal Stability | Not Available | In Vitro Assay |

| Cytotoxicity (CC50) | Not Publicly Available | Cell Viability Assay |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a multi-step procedure common for the 2-phenylthiophene carboxamide series of inhibitors. The general synthetic scheme involves the formation of a key thiophene carboxylic acid intermediate followed by an amide coupling reaction.

Experimental Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Detailed Protocol:

-

Synthesis of 5-phenylthiophene-2-carboxylic acid: This intermediate is synthesized via a Suzuki coupling reaction between 5-bromothiophene-2-carboxylic acid and phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere. After completion, the product is isolated through an acidic workup and purified by recrystallization or column chromatography.

-

Amide Coupling: To a solution of 5-phenylthiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), is added HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for approximately 15-30 minutes to activate the carboxylic acid. Subsequently, the desired amine (e.g., a substituted aminopiperidine derivative, 1.1 eq) is added to the reaction mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure this compound compound.

-

Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

SARS-CoV-2 PLpro Enzymatic Assay (FRET-based)

This assay measures the enzymatic activity of PLpro through the cleavage of a fluorogenic substrate.

Experimental Workflow for PLpro FRET Assay

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]

Structural basis of XR8-89 inhibition of PLpro

An In-depth Technical Guide on the Structural Basis of XR8-89 Inhibition of Papain-like Protease (PLpro)

Introduction

The ongoing global health landscape underscores the critical need for effective antiviral therapeutics. The SARS-CoV-2 virus, the causative agent of COVID-19, relies on several key enzymes for its replication and propagation. Among these, the papain-like protease (PLpro) has emerged as a prime therapeutic target. PLpro is a cysteine protease domain within the large non-structural protein 3 (nsp3) of the virus. It plays a dual, critical role in the viral life cycle: firstly, it cleaves the viral polyprotein to release functional non-structural proteins essential for forming the replication-transcription complex[1][2][3]. Secondly, it strips host proteins of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications, thereby antagonizing the host's innate immune response[4][5]. This disruption of immune signaling facilitates viral evasion and pathogenesis.

The development of small molecule inhibitors that can effectively block PLpro's enzymatic activity is a key strategy for antiviral drug development. This compound is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro that has demonstrated significant promise. This technical guide provides a detailed examination of the structural and molecular basis of its inhibitory action, supported by quantitative data and detailed experimental protocols.

Mechanism of this compound Inhibition

This compound is a novel 2-phenylthiophene-based inhibitor that achieves its high potency through a unique, non-covalent binding mechanism that induces significant conformational changes in PLpro. The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing the co-crystal structure of SARS-CoV-2 PLpro in complex with this compound (PDB ID: 7LBR).

The core of this compound's inhibitory action lies in its interaction with the conformationally flexible BL2 loop of PLpro. In its unbound (apo) state, this loop is flexible. However, the binding of this compound induces and traps the BL2 loop in a "closed" conformation. This reorganization is significant, with notable repositioning of key residues such as Gln269 and Tyr268.

This induced-fit mechanism has a critical consequence: it physically blocks the binding of PLpro's natural substrates, Ubiquitin and ISG15, to the active site channel. Furthermore, this compound extends its interaction to a newly identified distal binding site known as the "BL2 groove," located approximately 15 Å from the active site. This engagement with multiple sites, including the BL2 groove and interactions with the benzamide hydrogen bonding network, leads to positive cooperativity, resulting in a high binding affinity and a slow inhibitor off-rate.

Key molecular interactions include:

-

Hydrophobic Interactions: The 2-phenylthiophene group of this compound occupies a hydrophobic pocket, making contact with Pro248 in the BL2 groove.

-

Hydrogen Bonding: An amine group on the inhibitor forms a stable hydrogen bond, further anchoring it within the binding site.

By locking the BL2 loop and occupying the BL2 groove, this compound effectively prevents substrate access to the catalytic triad (Cys111, His272, Asp286), thereby potently inhibiting both the polyprotein processing and the deubiquitinating/deISGylating activities of PLpro.

Quantitative Data on PLpro Inhibition

The inhibitory potency of this compound and related compounds has been quantified using various biochemical and biophysical assays. The data highlights the superior efficacy of this compound compared to its predecessors, such as GRL0617.

| Compound | Inhibition (IC₅₀) | Binding Affinity (K_D) | Assay Type | Reference(s) |

| This compound | 0.1 µM | Not explicitly stated | Enzymatic Assay | |

| This compound | 0.11 µM | Determined by SPR | Z-RLRGG-AMC Assay | |

| XR8-24 | 0.56 µM | Determined by SPR | Z-RLRGG-AMC Assay | |

| XR8-23 | 0.39 µM | Determined by SPR | Z-RLRGG-AMC Assay | |

| GRL0617 | 2.3 µM | Determined by SPR | Enzymatic Assay | |

| PLP_Snyder530 | 6.4 µM | Not explicitly stated | Enzymatic Assay |

Experimental Protocols

The characterization of PLpro inhibitors like this compound involves a series of standardized biochemical and biophysical assays.

PLpro Enzymatic Activity Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of PLpro and its inhibition by compounds like this compound.

-

Principle: A fluorogenic peptide substrate, typically Z-RLRGG-AMC, is used. PLpro cleaves the peptide after the second glycine residue, releasing the fluorescent aminomethylcoumarin (AMC) group from a quenching group. The resulting increase in fluorescence is directly proportional to the enzyme's activity.

-

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Recombinant SARS-CoV-2 PLpro is diluted in assay buffer to the desired final concentration (e.g., 50-150 nM).

-

Substrate Solution: Z-RLRGG-AMC is dissolved in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 10-20 µM).

-

Inhibitor Solution: this compound is serially diluted in DMSO and then in assay buffer to create a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure:

-

In a 384-well plate, add 25 µL of the PLpro enzyme solution to each well.

-

Add 1 µL of the inhibitor solution (or DMSO for control) to the wells and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association and dissociation rates of the inhibitor with PLpro, allowing for the determination of the binding affinity (K_D).

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another immobilized on the surface. This allows for label-free, real-time monitoring of binding events.

-

Protocol:

-

Chip Preparation: Immobilize purified, recombinant PLpro onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis:

-

Flow a running buffer (e.g., PBS with 0.05% Tween-20) over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the chip surface to measure the association phase (k_on).

-

Switch back to the running buffer to measure the dissociation phase (k_off).

-

After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound inhibitor.

-

-

Data Analysis:

-

Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (K_D) is calculated as the ratio k_off / k_on.

-

-

X-ray Crystallography

This technique provides high-resolution structural information on how the inhibitor binds to the target protein.

-

Protocol:

-

Protein Expression and Purification: Express high-purity SARS-CoV-2 PLpro using a suitable expression system (e.g., E. coli) and purify it using chromatography techniques (e.g., Ni-NTA affinity, size exclusion).

-

Co-crystallization:

-

Concentrate the purified PLpro to a high concentration (e.g., 5-10 mg/mL).

-

Incubate the protein with a molar excess of this compound.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting drop or hanging drop) to obtain protein-inhibitor co-crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the obtained crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known PLpro structure as a search model.

-

Refine the model and build the inhibitor into the observed electron density map to determine the precise binding mode and interactions.

-

-

Visualizations

PLpro Signaling and Inhibition Pathway

Caption: SARS-CoV-2 PLpro's dual function in viral replication and immune evasion, and its inhibition by this compound.

Experimental Workflow for PLpro Inhibitor Characterization

Caption: A typical workflow for the discovery and characterization of a PLpro inhibitor like this compound.

References

- 1. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7lbr - SARS-CoV-2 papain-like protease (PLpro) bound to inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]

The Role of XR8-89 in the Inhibition of SARS-CoV-2 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-covalent inhibitor XR8-89 and its role in suppressing the replication of SARS-CoV-2, the causative agent of COVID-19. The document details the molecular mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the assays used to characterize this compound.

Introduction: Targeting the SARS-CoV-2 Papain-Like Protease (PLpro)

The replication and assembly of SARS-CoV-2 are critically dependent on the function of two viral cysteine proteases: the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[1][2] PLpro is a particularly attractive target for antiviral therapy due to its dual role in the viral life cycle. Firstly, it is essential for processing the viral polyprotein into functional non-structural proteins.[3][4] Secondly, PLpro exhibits deubiquitinase (DUB) and deISGylase activity, stripping ubiquitin and ISG15 modifications from host proteins, which disrupts the host's innate immune response to the viral infection.[1] Therefore, inhibiting PLpro not only halts viral replication but may also prevent the dysregulation of the host's immune system.

This compound has emerged as a potent, novel, non-covalent inhibitor of SARS-CoV-2 PLpro. This guide will explore the specific mechanisms and experimental validation of its inhibitory action.

Mechanism of Action of this compound

This compound is a 2-phenylthiophene-based compound that functions as a non-covalent inhibitor of SARS-CoV-2 PLpro. Unlike covalent inhibitors that form a permanent bond with the enzyme's active site, this compound utilizes a unique mechanism involving the stabilization of a flexible loop on the enzyme's surface.

Co-crystal structures of this compound in complex with SARS-CoV-2 PLpro have revealed that the inhibitor binds to a novel "BL2 groove" which is distal from the active site cysteine. This binding event traps a conformationally flexible "blocking loop 2" (BL2) in a closed position. The stabilization of this closed conformation of the BL2 loop effectively blocks the binding of both viral and host protein substrates to the active site, thereby inhibiting the protease's function. This allosteric-like inhibition mechanism contributes to the high potency and slow inhibitor off-rate observed for this class of compounds.

Quantitative Inhibitory Data

The inhibitory potency of this compound against SARS-CoV-2 PLpro has been quantified through both biochemical and cell-based antiviral assays. The following table summarizes the key quantitative data, with the known PLpro inhibitor GRL0617 included for comparison.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | Cell Line | Virus Strain |

| This compound | SARS-CoV-2 PLpro | Biochemical | 113 | - | - | - |

| This compound | SARS-CoV-2 | Plaque Formation | - | >2.5, <21.7 | Vero E6 | USA/WA1/2020 |

| GRL0617 | SARS-CoV-2 PLpro | Biochemical | - | - | - | - |

| GRL0617 | SARS-CoV-2 | Plaque Formation | - | 21.7 ± 1.6 | Vero E6 | USA/WA1/2020 |

Data sourced from Shen et al., 2021. It is noted that while this compound demonstrated high potency in the biochemical assay, its antiviral potency in cell culture was less pronounced, which may be attributed to factors such as cell permeability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SARS-CoV-2 PLpro Inhibition Assay (Biochemical)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of compounds against purified SARS-CoV-2 PLpro.

Materials:

-

Purified recombinant SARS-CoV-2 PLpro

-

Fluorogenic substrate: Z-RLRGG-AMC

-

Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound and control compounds dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 50 nL of the serially diluted this compound or control compound to each well.

-

Add 10 µL of a 2X solution of SARS-CoV-2 PLpro (final concentration 100 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of a 2X solution of the Z-RLRGG-AMC substrate (final concentration 10 µM) in assay buffer.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 15-30 minutes using a fluorescence plate reader.

-

Calculate the initial reaction velocity (v) for each well.

-

Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

SARS-CoV-2 Plaque Formation Assay (Antiviral)

This protocol details the methodology to assess the antiviral efficacy of this compound by quantifying the reduction in viral plaque formation in a susceptible cell line.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

SARS-CoV-2 (USA/WA1/2020 strain)

-

This compound dissolved in DMSO

-

Low-melting-point agarose

-

Crystal violet solution

-

4% Formaldehyde in PBS

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.

-

Virus Preparation and Treatment:

-

On the day of infection, prepare serial dilutions of the SARS-CoV-2 stock in serum-free DMEM.

-

For each viral dilution, prepare a mixture with the desired final concentration of this compound or a DMSO vehicle control. Incubate this mixture at 37°C for 1 hour.

-

-

Infection:

-

Wash the confluent Vero E6 cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with 200 µL of the virus-compound mixture.

-

Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

-

-

Agarose Overlay:

-

Prepare a 2X overlay medium consisting of 2X DMEM and 1.2% low-melting-point agarose.

-

After the 1-hour infection period, remove the inoculum from the wells.

-

Gently add 2 mL of the agarose overlay medium (containing the respective concentrations of this compound or DMSO) to each well.

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 48-72 hours.

-

-

Plaque Visualization and Quantification:

-

After the incubation period, fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour at room temperature.

-

Carefully remove the agarose plugs.

-

Stain the cell monolayers with 0.5% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

-

Determine the half-maximal effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising class of non-covalent inhibitors of SARS-CoV-2 PLpro. Its unique mechanism of action, involving the stabilization of the BL2 loop, offers a distinct advantage over traditional active-site inhibitors. While further optimization is needed to improve its antiviral potency in cell-based models, the detailed structural and biochemical data available for this compound provide a solid foundation for the structure-based design of next-generation PLpro inhibitors. The experimental protocols detailed in this guide serve as a comprehensive resource for researchers working to develop effective antiviral therapies against COVID-19 and future coronavirus outbreaks.

References

- 1. Potent, Novel SARS-CoV-2 PLpro Inhibitors Block Viral Replication in Monkey and Human Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

In-Depth Technical Guide to XR8-89: A Potent SARS-CoV-2 PLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of XR8-89, a potent non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visualizations of the inhibitor's mechanism of action and the experimental workflow are also included.

Chemical Properties and Structure

This compound is a novel 2-phenylthiophene-based compound identified as a highly effective inhibitor of SARS-CoV-2 PLpro.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-((3-(4-bromophenyl)prop-2-en-1-yl)amino)ethyl)isoquinoline-5-sulfonamide |

| CAS Number | 2817811-16-6[2][3] |

| Molecular Formula | C29H36N4O2S[1][3] |

| Molecular Weight | 504.69 g/mol |

| SMILES | CC1=CC=C(NC2CNC2)C=C1C(N--INVALID-LINK--C3=CC=CC(C4=CC=C(S4)CN[C@@H]5C--INVALID-LINK--CC5)=C3)=O |

| Appearance | Solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO (10 mM) |

| Storage Conditions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |

Mechanism of Action: Inhibition of SARS-CoV-2 PLpro

This compound exerts its antiviral effect by potently inhibiting the papain-like protease (PLpro) of SARS-CoV-2. PLpro is a crucial enzyme for viral replication, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins. Furthermore, PLpro plays a role in immune evasion by removing ubiquitin and ISG15 from host cell proteins.

This compound is a non-covalent inhibitor that induces significant conformational changes in the BL2 loop of PLpro upon binding. This interaction blocks the binding of viral and host protein substrates to the enzyme's active site, thereby inhibiting its proteolytic and deubiquitinating activities and ultimately suppressing viral replication.

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on SARS-CoV-2 PLpro.

Experimental Data

The inhibitory potency of this compound against SARS-CoV-2 PLpro has been determined through various in vitro assays. The key quantitative data is presented in the table below.

| Parameter | Value | Assay | Reference |

| IC50 | 0.1 µM | FRET-based enzymatic assay | |

| Resolution (Crystal Structure) | 2.20 Å | X-ray Diffraction |

The crystal structure of this compound in complex with SARS-CoV-2 PLpro has been solved and is available in the Protein Data Bank under the accession code 7LBR.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined by Shen et al. While the specific step-by-step synthesis of this compound is proprietary, the general approach for this class of 2-phenylthiophene inhibitors involves multi-step organic synthesis. The detailed synthetic schemes and characterization data for this compound and its analogs can be found in the supporting information of the primary research articles.

In Vitro PLpro Inhibition Assay (FRET-based)

The half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 PLpro was determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

FRET-based substrate (e.g., Z-Arg-Leu-Arg-Gly-Gly-AMC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)

-

This compound compound of varying concentrations

-

384-well assay plates

-

Plate reader capable of fluorescence measurement

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound compound to 50 µL of 200 nM PLpro enzyme in assay buffer.

-

Incubate the enzyme-inhibitor mixture at 30°C for 1 hour.

-

Initiate the enzymatic reaction by adding 1 µL of 1 mM FRET substrate.

-

Immediately monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Assay in Cell Culture

The antiviral efficacy of this compound against SARS-CoV-2 is evaluated in a cell-based assay.

Materials:

-

Vero E6 or Caco-2 cells expressing human ACE2

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound compound of varying concentrations

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral proteins, or a cell viability assay to measure cytopathic effect)

Protocol:

-

Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the different concentrations of this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a defined period (e.g., 24-48 hours).

-

After incubation, quantify the extent of viral replication using a suitable method:

-

RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR to measure the levels of a specific viral gene.

-

Immunostaining: Fix and permeabilize the cells, then stain with an antibody against a viral protein (e.g., nucleocapsid protein). Visualize and quantify the number of infected cells.

-

Cytopathic Effect (CPE) Assay: Assess cell viability using a reagent such as MTT or CellTiter-Glo to measure the protective effect of the compound against virus-induced cell death.

-

-

Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Experimental and Drug Discovery Workflow

The following diagram illustrates the general workflow for the discovery and characterization of SARS-CoV-2 PLpro inhibitors like this compound.

References

The Binding Site of XR8-89 on the PLpro Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of XR8-89, a potent, non-covalent inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2. The information presented herein is curated from structural, biochemical, and computational studies, offering a comprehensive resource for researchers in the field of antiviral drug development.

Executive Summary

The SARS-CoV-2 PLpro is a critical enzyme for viral replication and a key player in the host immune response evasion, making it a prime target for antiviral therapeutics. This compound has emerged as a significant inhibitor of PLpro. This document details the unique binding mechanism of this compound, which, unlike active site-directed inhibitors, targets a distal groove to induce a conformational change in the enzyme, thereby blocking substrate access. Quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows are provided to facilitate further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction between this compound and the SARS-CoV-2 PLpro enzyme.

| Parameter | Value | Method | Reference |

| IC50 | 0.1 µM (100 nM) | Enzymatic Assay | [1][2] |

| KD | 300 nM | Surface Plasmon Resonance (SPR) | [3] |

| PDB ID | 7LBR | X-ray Crystallography | [1][4] |

| Resolution | 2.20 Å | X-ray Crystallography |

Binding Site and Mechanism of Action

This compound employs a novel mechanism of inhibition that does not involve direct interaction with the catalytic triad (Cys111, His272, Asp286) of the PLpro active site. Instead, it binds to a region known as the "BL2 groove". This binding event traps the flexible blocking loop 2 (BL2) in a closed conformation. The stabilization of this closed conformation physically obstructs the binding of viral and host protein substrates, such as ubiquitin and ISG15, to the active site.

Molecular dynamics simulations have further elucidated the stability of the this compound-PLpro complex, showing that the inhibitor stabilizes the closed conformation of the BL2 loop throughout the simulation trajectory. Key interactions involve residues such as Tyr268 and Gln269. The 2-phenylthiophene group of this compound occupies a hydrophobic pocket, making contact with Pro248.

Signaling Pathway of PLpro Inhibition by this compound

The following diagram illustrates the mechanism of PLpro inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to PLpro.

Protein Expression and Purification of SARS-CoV-2 PLpro

A common method for producing PLpro for structural and biochemical studies involves bacterial expression systems.

-

Gene Synthesis and Cloning : The gene encoding the PLpro domain of SARS-CoV-2 nsp3 is synthesized and cloned into an E. coli expression vector, such as pET-28a, often with an N-terminal His-tag or a SUMO-tag for purification.

-

Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis and Clarification : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Cells are lysed by sonication or high-pressure homogenization, and the lysate is clarified by centrifugation.

-

Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PLpro is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage and Further Purification : If a cleavable tag is used, the tag is removed by incubation with a specific protease (e.g., TEV or ULP1 for SUMO tags). The protein is further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.

-

Protein Characterization : The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

PLpro Enzymatic Inhibition Assay (Fluorescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against PLpro.

-

Reagents and Materials :

-

Purified SARS-CoV-2 PLpro enzyme.

-

Fluorogenic substrate: Z-RLRGG-AMC (or similar).

-

Assay buffer: e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

-

Test compound (this compound) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure :

-

A serial dilution of the test compound in DMSO is prepared.

-

The compound dilutions are added to the microplate wells.

-

PLpro enzyme is diluted in assay buffer and added to the wells containing the compound. The mixture is incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

-

The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm for AMC) is measured kinetically over time using a plate reader.

-

-

Data Analysis :

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

-

The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. log[inhibitor concentration]) to a four-parameter logistic equation.

-

X-ray Crystallography of PLpro-XR8-89 Complex

This method provides a high-resolution three-dimensional structure of the protein-inhibitor complex.

-

Complex Formation : Purified PLpro is incubated with an excess of this compound (e.g., 1:5 molar ratio) for several hours to ensure complex formation.

-

Crystallization : The PLpro-XR8-89 complex is concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). Crystallization screens with various precipitants, buffers, and additives are tested to find conditions that yield diffraction-quality crystals. For the 7LBR structure, the crystallization was achieved by mixing the protein-inhibitor complex with a reservoir solution and incubating at a controlled temperature.

-

Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement : The diffraction data are processed, and the structure is solved by molecular replacement using a known PLpro structure as a search model. The model is then refined, and the inhibitor is built into the electron density map.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a PLpro inhibitor like this compound.

Conclusion

This compound represents a promising class of non-covalent SARS-CoV-2 PLpro inhibitors with a distinct mechanism of action. By targeting the BL2 groove and inducing a conformational change that blocks substrate binding, it offers an alternative to active site-directed inhibitors. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge in the ongoing effort to develop effective antiviral therapies against coronaviruses.

References

In-Depth Technical Guide: XR8-89, a Potent Inhibitor of SARS-CoV-2 Papain-like Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics, mechanism of action, and experimental data related to XR8-89, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).

Core Compound Information

This compound has been identified as a significant inhibitor of SARS-CoV-2 PLpro, a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response.

| Property | Value |

| CAS Number | 2817811-16-6 |

| Molecular Formula | C29H36N4O2S |

Quantitative Data Summary

This compound demonstrates potent inhibition of SARS-CoV-2 PLpro in enzymatic assays. The following table summarizes the key quantitative metrics reported for this compound's activity.

| Parameter | Value | Reference |

| IC50 | 0.1 µM | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[2][3] PLpro is a multifunctional enzyme essential for the viral life cycle. Its primary roles include:

-

Viral Polyprotein Processing: PLpro cleaves the viral polyprotein at specific sites to release non-structural proteins (nsps) that are crucial for the formation of the viral replication-transcription complex.

-

Immune Evasion: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins. This interference with post-translational modifications disrupts the host's innate immune signaling pathways, such as the type I interferon response, thereby helping the virus to evade immune detection.

This compound exerts its inhibitory effect by inducing significant conformational changes in the PLpro enzyme, particularly in the "blocking loop 2" (BL2) region.[1] This induced-fit mechanism is thought to be key to its high potency. By binding to PLpro, this compound blocks its proteolytic and deubiquitinating functions, thereby inhibiting viral replication and restoring the host's antiviral immune response.

Below is a diagram illustrating the signaling pathway disrupted by this compound.

Caption: Inhibition of SARS-CoV-2 PLpro by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize inhibitors like this compound.

Biochemical Assay: In Vitro PLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the in vitro potency of a compound in inhibiting the enzymatic activity of PLpro.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

FRET-based PLpro substrate (e.g., a peptide with a fluorophore and a quencher separated by a PLpro cleavage site)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)[4]

-

Test compound (this compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in DMSO.

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compound to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the recombinant PLpro enzyme solution (e.g., 200 nM) to the wells containing the test compound and incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PLpro FRET substrate to all wells.

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals or as an endpoint reading after a specific incubation time (e.g., 3 hours at 30°C).

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Antiviral Activity Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

Vero E6 cells (or other susceptible cell lines like Caco-2-hACE2)

-

SARS-CoV-2 virus stock (e.g., USA-WA1/2020 isolate)

-

Cell culture medium (e.g., DMEM supplemented with 1% FBS)

-

Test compound (this compound)

-

96-well cell culture plates

-

Fixation and staining reagents for immunofluorescence or reagents for RT-qPCR.

Procedure:

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight to form a confluent monolayer.

-

Prepare a serial dilution of the test compound (this compound).

-

Pre-treat the cells with the diluted compound for a short period (e.g., 1-2 hours) before infection.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.

-

Incubate the infected cells in the presence of the test compound for a defined period (e.g., 24 hours).

-

After incubation, quantify the extent of viral replication. This can be done through various methods:

-

Immunofluorescence Assay: Fix the cells, permeabilize them, and stain for a viral antigen (e.g., nucleocapsid protein). The number of infected cells can then be quantified using an imaging system.

-

RT-qPCR: Isolate viral RNA from the cell culture supernatant and quantify the viral load using reverse transcription-quantitative polymerase chain reaction.

-

-

Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Logical Workflow for Drug Discovery and Evaluation

The discovery and evaluation of antiviral compounds like this compound typically follow a structured workflow.

Caption: A typical workflow for antiviral drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of XR8-89 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of XR8-89, a novel, potent, and non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The data and protocols summarized herein are derived from foundational preclinical research, offering insights into its mechanism of action and potential as an antiviral agent.

Introduction to this compound and its Target: SARS-CoV-2 PLpro

This compound is a small molecule inhibitor that has demonstrated significant potency against the SARS-CoV-2 papain-like protease (PLpro).[1] PLpro is a critical enzyme for the replication of SARS-CoV-2. It performs two essential functions: the cleavage of the viral polyprotein to generate functional viral proteins and the removal of ubiquitin and ISG15 modifications from host cell proteins, which helps the virus evade the host's innate immune response.[1] By inhibiting PLpro, this compound has the potential to both disrupt viral replication and restore the host's antiviral defenses.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been quantified and compared with other known SARS-CoV-2 PLpro inhibitors. The following table summarizes the key inhibitory concentrations (IC50) as reported in the initial characterization studies.

| Compound | Target | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 PLpro | 0.1 ± 0.03 | [2] |

| GRL-0617 | SARS-CoV-2 PLpro | 2.3 ± 0.5 | [2] |

| PLP_Snyder530 | SARS-CoV-2 PLpro | 6.4 ± 0.1 | [2] |

Mechanism of Action and Signaling Pathway